Flutax 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

301844-13-3 |

|---|---|

Molecular Formula |

C71H64F2N2O21 |

Molecular Weight |

1319.3 g/mol |

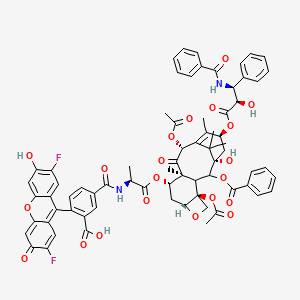

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-9-[(2S)-2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C71H64F2N2O21/c1-33-51(92-66(87)56(80)55(37-17-11-8-12-18-37)75-61(82)38-19-13-9-14-20-38)31-70(88)60(94-64(85)39-21-15-10-16-22-39)58-68(7,59(81)57(90-35(3)76)54(33)67(70,5)6)52(30-53-69(58,32-89-53)95-36(4)77)93-63(84)34(2)74-62(83)40-23-24-42-41(25-40)65(86)96-71(42)43-26-45(72)47(78)28-49(43)91-50-29-48(79)46(73)27-44(50)71/h8-29,34,51-53,55-58,60,78-80,88H,30-32H2,1-7H3,(H,74,83)(H,75,82)/t34-,51-,52-,53+,55-,56+,57+,58-,60-,68+,69-,70+/m0/s1 |

InChI Key |

PGOSVWLSFOGNCE-LIESBUPCSA-N |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)[C@H](C)NC(=O)C8=CC9=C(C=C8)C1(C2=CC(=C(C=C2OC2=CC(=C(C=C21)F)O)O)F)OC9=O)C)OC(=O)C |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C(C)NC(=O)C8=CC9=C(C=C8)C1(C2=CC(=C(C=C2OC2=CC(=C(C=C21)F)O)O)F)OC9=O)C)OC(=O)C |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Flutax-2 on Tubulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutax-2, a fluorescent derivative of paclitaxel (B517696), serves as a critical tool in the study of microtubule dynamics and the development of taxane-based chemotherapeutics. By binding to β-tubulin, Flutax-2 stabilizes microtubules, arresting cell cycle progression and inducing apoptosis. This technical guide provides an in-depth analysis of the mechanism of action of Flutax-2 on tubulin, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its molecular interactions and experimental workflows.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to switch between phases of polymerization and depolymerization is fundamental to numerous cellular processes, including mitosis, intracellular transport, and the maintenance of cell shape. The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.

Flutax-2 is a derivative of paclitaxel where the fluorophore Oregon Green is attached to the 7-position via a β-alanine linker.[1] This modification allows for the direct visualization of microtubules in live and fixed cells, making it an invaluable probe for high-resolution microscopy and high-throughput screening assays.[2][3] Like its parent compound, Flutax-2 binds to the taxane (B156437) site on β-tubulin within the microtubule polymer, thereby suppressing microtubule dynamics and stabilizing the polymer structure.[2][4] This guide delineates the molecular mechanism of this interaction.

Mechanism of Action: Microtubule Stabilization

The primary mechanism of action of Flutax-2 is the stabilization of microtubules. Unlike microtubule-destabilizing agents that prevent polymerization, Flutax-2 binds to the polymerized form of tubulin, shifting the equilibrium towards the assembled state.

Binding to the Taxane Site: Flutax-2 binds to a specific pocket on the β-tubulin subunit, known as the taxane-binding site.[5] This site is located on the inner surface of the microtubule, facing the lumen. The binding of Flutax-2 is thought to induce a conformational change in the β-tubulin subunit that strengthens both longitudinal and lateral contacts between tubulin dimers within the microtubule lattice.[4][6] This enhanced stability counteracts the natural tendency of microtubules to depolymerize.

Promotion of Tubulin Polymerization: By preferentially binding to and stabilizing the polymerized form of tubulin, Flutax-2 effectively lowers the critical concentration of tubulin required for assembly.[4] This leads to an overall increase in the polymer mass within the cell.

Suppression of Microtubule Dynamics: The stabilization of microtubules by Flutax-2 inhibits their dynamic instability—the process of alternating between periods of growth and shrinkage. This suppression of dynamics is particularly detrimental during mitosis, as it prevents the proper formation and function of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Quantitative Data

The interaction of Flutax-2 with tubulin and its cytotoxic effects have been quantified in various studies. The following tables summarize key data points.

Table 1: Binding Affinity of Flutax-2 for Tubulin

| Parameter | Value | Method | Reference |

| Association Constant (Ka) | ~107 M-1 | Not Specified | [2] |

| Dissociation Constant (Kd) | ~100 nM (calculated from Ka) | Not Specified | [2] |

Table 2: Cytotoxicity of Flutax-2 in Cancer Cell Lines

| Cell Line | IC50 Value (48h treatment) | Notes | Reference |

| HeLa (cervical carcinoma) | 1310 nM | In the presence of verapamil (B1683045) (P-gp inhibitor) | [1] |

| A2780 (ovarian carcinoma, drug-sensitive) | 800 nM | Not Specified | [1] |

| A2780AD (ovarian carcinoma, drug-resistant) | >20 µM | Not Specified | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Flutax-2.

Fluorescence-Based Tubulin Polymerization Assay

This assay measures the effect of Flutax-2 on the rate and extent of tubulin polymerization in vitro.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Flutax-2 stock solution (in DMSO)

-

Fluorescent reporter dye (e.g., DAPI)

-

Black 96-well microplate

-

Temperature-controlled fluorescence plate reader

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2-4 mg/mL. Keep on ice.

-

Prepare a tubulin polymerization mixture on ice containing tubulin, General Tubulin Buffer, 1 mM GTP, 10% glycerol, and a fluorescent reporter dye.

-

Prepare serial dilutions of Flutax-2 in General Tubulin Buffer. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).

-

-

Assay Procedure:

-

Pre-warm the black 96-well microplate to 37°C.

-

Add 10 µL of the Flutax-2 dilutions or controls to the appropriate wells.

-

To initiate polymerization, add 90 µL of the cold tubulin polymerization mixture to each well.

-

Immediately place the plate in the 37°C fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (e.g., Ex/Em ~360/450 nm for DAPI) every minute for 60-90 minutes.

-

Subtract the background fluorescence from wells containing no tubulin.

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Determine the Vmax (maximum rate of polymerization) and the polymer mass at steady state.

-

Calculate the EC50 value for polymerization enhancement by fitting the data to a dose-response curve.

-

Visualization of Microtubules using Fluorescence Microscopy

This protocol describes the use of Flutax-2 to label microtubules in cultured cells for visualization.

Materials:

-

Cultured cells grown on glass coverslips or in imaging-compatible plates

-

Flutax-2 stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate filter sets (for Oregon Green, Ex/Em ~496/526 nm)

Protocol:

-

Cell Preparation:

-

Culture cells to the desired confluency on a suitable imaging substrate.

-

-

Labeling with Flutax-2:

-

Dilute the Flutax-2 stock solution in pre-warmed cell culture medium or HBSS to a final concentration of 0.1-2 µM.

-

Remove the existing medium from the cells and add the Flutax-2 containing medium.

-

Incubate the cells at 37°C for 30-60 minutes.

-

-

Washing and Imaging:

-

Gently wash the cells two to three times with pre-warmed HBSS or PBS to remove unbound Flutax-2.

-

Add fresh pre-warmed HBSS or PBS to the cells for imaging.

-

Image the cells immediately using a fluorescence microscope. Note: Flutax-2 staining in live cells can be sensitive to photobleaching, so minimize light exposure.[2] For fixed-cell imaging, a fixation step with methanol (B129727) or paraformaldehyde would precede the labeling, though Flutax-2 staining may not be well-retained after fixation.[2]

-

Competitive Binding Assay using Fluorescence Polarization

This assay can be used to determine the binding affinity of other compounds to the taxane-binding site by measuring their ability to displace Flutax-2.

Materials:

-

Purified, pre-polymerized, and stabilized microtubules

-

Flutax-2

-

Test compounds

-

Assay buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)

-

Fluorescence polarization plate reader

Protocol:

-

Assay Setup:

-

In a microplate, combine a fixed concentration of pre-polymerized microtubules and a fixed concentration of Flutax-2 (the tracer). The concentration of Flutax-2 should be below its Kd for optimal results.

-

Add serial dilutions of the test compound. Include wells with no test compound (maximum polarization) and wells with no microtubules (minimum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for Oregon Green.

-

-

Data Analysis:

-

Plot the mP values against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value of the competitor.

-

The Ki (inhibition constant) of the test compound can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Visualizations

Signaling Pathway

References

- 1. Synthesis of a Fluorescent Analogue of Paclitaxel that Selectively Binds Microtubules and Sensitively Detects Efflux by P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flutax 2 | Microtubule Probes | Tocris Bioscience [tocris.com]

- 3. Probes for Tubulin and Other Cytoskeletal Proteins—Section 11.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescent taxoid probes for microtubule research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]

Flutax-2 Fluorescent Probe: A Technical Guide for Microtubule Research

Introduction

Flutax-2 is a high-affinity, green-fluorescent probe designed for the specific labeling and visualization of microtubules in living cells and in vitro assays. As a derivative of the well-known microtubule-stabilizing agent paclitaxel (B517696) (Taxol), Flutax-2 provides researchers, scientists, and drug development professionals with a powerful tool to investigate the structure, dynamics, and function of the microtubule cytoskeleton. This guide details the core mechanism, technical properties, and experimental applications of Flutax-2.

Core Concepts and Mechanism of Action

Flutax-2 is a conjugate of paclitaxel and a green fluorescent dye. The fluorescent label is strategically attached to the 7-β-hydroxy group of the native paclitaxel molecule, a position that does not interfere with its biological activity.

The mechanism of Flutax-2 mirrors that of paclitaxel:

-

Binding: Flutax-2 binds with high affinity (Ka ~ 10⁷ M⁻¹) to the β-tubulin subunit within the microtubule polymer. This binding occurs on the inside (luminal) surface of the microtubule.

-

Stabilization: Upon binding, Flutax-2 stabilizes the microtubule structure by suppressing its dynamic instability.[1] It enhances the polymerization of α,β-tubulin dimers and prevents the depolymerization of existing microtubules, effectively locking them in a polymerized state.[2][3]

This stabilizing effect allows for the direct and specific fluorescent labeling of the microtubule network, making it an invaluable tool for fluorescence microscopy.

Physicochemical and Spectral Properties

The quantitative properties of Flutax-2 are summarized below, providing essential data for experimental design and instrument setup. Flutax-2 is noted for being soluble, pH-insensitive, and more photostable than its predecessor, Flutax-1.

Table 1: Physicochemical Properties of Flutax-2

| Property | Value | Reference(s) |

| Molecular Weight | 1319.28 g/mol | [4] |

| Molecular Formula | C₇₁H₆₄F₂N₂O₂₁ | |

| Purity | ≥90% | [4] |

| Solubility | Soluble to 1 mM in DMSO | |

| Storage | Store at -20°C |

Table 2: Spectral Properties of Flutax-2

| Property | Value | Reference(s) |

| Excitation Maximum (λabs) | 496 nm | |

| Emission Maximum (λem) | 526 nm | [2][3] |

| Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | 0.9 |

Applications in Research and Drug Development

Flutax-2 is a versatile tool for a range of applications in cell biology and pharmacology:

-

Live-Cell Imaging: Its primary application is the direct visualization of the microtubule cytoskeleton in living cells, enabling the study of dynamic processes such as mitosis, cell migration, and intracellular transport.[4]

-

In Vitro Microtubule Assays: Flutax-2 can be used to label microtubules assembled from purified tubulin, facilitating studies of microtubule polymerization dynamics and the effects of microtubule-associated proteins (MAPs).[5][6][7]

-

Drug Screening: The probe can be employed in high-content screening assays to identify and characterize new compounds that bind to the taxoid site on microtubules and modulate their stability.[5]

Experimental Protocols

Protocol 1: Live-Cell Microtubule Staining

This protocol provides a general guideline for staining microtubules in adherent live cells, based on methods used for HeLa cells.[4] Optimization may be required for different cell types.

Materials:

-

Flutax-2 stock solution (e.g., 1 mM in DMSO)

-

Live, adherent cells cultured on imaging-compatible plates or coverslips

-

Hank's Balanced Salt Solution (HBSS) or other suitable imaging medium

-

Warmed (37°C) cell culture medium

Methodology:

-

Prepare Staining Solution: Prepare a fresh working solution of Flutax-2 by diluting the stock solution in warmed (37°C) HBSS or imaging medium to a final concentration of 2 µM.

-

Cell Incubation: Remove the culture medium from the cells and add the 2 µM Flutax-2 staining solution.

-

Incubate the cells for 1 hour at 37°C in a humidified CO₂ incubator.

-

Washing: After incubation, gently aspirate the staining solution. Wash the cells by adding fresh, warmed HBSS, incubating for a few minutes, and then replacing it with fresh HBSS or imaging medium.

-

Imaging:

-

Image the cells immediately using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~496 nm, Emission: ~526 nm).

-

Crucial: Do not fix the cells. Flutax-2 staining is not retained after fixation.[4]

-

Crucial: Minimize light exposure during imaging. Like many fluorescent probes, Flutax-2 is susceptible to photobleaching, and the signal can diminish rapidly under intense illumination.[4]

-

Protocol 2: Staining of In Vitro Assembled Microtubules

This protocol is for labeling pre-assembled microtubules for in vitro visualization or assays.

Materials:

-

Purified tubulin protein

-

Microtubule assembly buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)

-

GTP solution

-

Flutax-2 stock solution

Methodology:

-

Microtubule Assembly: Polymerize microtubules by incubating purified tubulin (e.g., 25 µM) with GTP in assembly buffer at 37°C for 20-30 minutes, or until polymerization reaches a plateau.

-

Staining: Add Flutax-2 to the microtubule solution at a desired final concentration (e.g., 1-5 µM).

-

Incubation: Incubate for 5-10 minutes at room temperature to allow the probe to bind to the assembled microtubules.

-

Imaging: Mount a small volume of the solution on a microscope slide and cover with a coverslip.

-

Visualize the fluorescently labeled microtubules using an epifluorescence or confocal microscope with appropriate filter sets.[6][7]

Advantages and Limitations

Advantages:

-

High Specificity and Affinity: Binds specifically to the taxoid site on β-tubulin with high affinity, resulting in a strong and clear signal.

-

Live-Cell Compatible: Enables the study of microtubule dynamics in real-time without the artifacts associated with fixation and permeabilization.[4]

-

Improved Photostability: More photostable than the earlier Flutax-1 probe, allowing for longer observation times.

-

Ease of Use: Provides a rapid and straightforward method for microtubule visualization compared to immunofluorescence techniques.[8][9]

Limitations:

-

Fixation Incompatibility: The probe dissociates from microtubules during standard fixation protocols, restricting its use to live cells or unfixed preparations.[4]

-

Photobleaching: While more stable than Flutax-1, the signal will still diminish with prolonged or high-intensity light exposure, requiring careful management of imaging parameters.[4]

-

Potential for Cytotoxicity: As a paclitaxel derivative, Flutax-2 stabilizes microtubules and can induce mitotic arrest and cytotoxicity, a factor to consider in long-term imaging experiments.[1]

Conclusion

Flutax-2 is a robust and highly effective fluorescent probe for the investigation of microtubules. Its ability to specifically label and stabilize microtubules in living cells provides an unparalleled view into the dynamic architecture of the cytoskeleton. By understanding its technical properties and adhering to optimized protocols, researchers can leverage Flutax-2 to advance our understanding of cell division, intracellular transport, and the mechanisms of microtubule-targeting drugs.

References

- 1. Synthesis of a Fluorescent Analogue of Paclitaxel that Selectively Binds Microtubules and Sensitively Detects Efflux by P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bio-techne.com [bio-techne.com]

- 5. Fluorescent taxoid probes for microtubule research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescent taxoids as probes of the microtubule cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Flutax-2 Principle of Microtubule Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Flutax-2 for microtubule staining. Flutax-2, a fluorescent derivative of paclitaxel, is a powerful tool for visualizing and studying microtubule dynamics in living cells.[1][2][3] This document details its mechanism of action, provides structured quantitative data, and offers detailed experimental protocols and troubleshooting advice.

Core Principle of Flutax-2 Staining

Flutax-2 is a green-fluorescent taxol derivative specifically designed for labeling microtubules in live cells.[1] Its core principle lies in its ability to bind with high affinity to the β-tubulin subunit of microtubules.[4] The fluorescent moiety, Oregon Green 488, is attached to the 7-β-hydroxy group of paclitaxel, a modification that allows for selective binding to microtubules while retaining the pharmacological activity of the parent compound.[1]

Upon binding, Flutax-2 stabilizes the microtubule polymer, promoting its assembly and preventing depolymerization. This stabilization is a key feature of taxanes and is crucial for their use as anticancer agents.[4] The bound Flutax-2 then allows for the direct visualization of the microtubule network using fluorescence microscopy. A significant advantage of Flutax-2 is its suitability for live-cell imaging, as the staining is not well-retained after cell fixation.[1]

Quantitative Data

The following tables summarize the key quantitative properties of Flutax-2, essential for experimental design and data interpretation.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Weight | 1319.28 g/mol | [1] |

| Formula | C₇₁H₆₄F₂N₂O₂₁ | [1] |

| Excitation Maximum (λex) | 496 nm | [1] |

| Emission Maximum (λem) | 526 nm | [1] |

| Solubility | Soluble to 1 mM in DMSO | [1] |

| Purity | ≥90% | [1] |

Table 2: Binding and Application Data

| Parameter | Value | Reference |

| Binding Affinity (Ka) | ~ 10⁷ M⁻¹ | [1] |

| Typical Working Concentration | 0.1 - 2 µM | [1][3] |

| Incubation Time | 30 - 60 minutes | [1][5] |

| Application | Live-cell fluorescence microscopy | [1] |

Experimental Protocols

This section provides a detailed methodology for staining microtubules in live cells using Flutax-2.

Materials

-

Flutax-2 (stored at -20°C, protected from light)

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

Live-cell imaging medium (e.g., HBSS, phenol (B47542) red-free medium)

-

Cultured cells on imaging-compatible plates or coverslips

-

Verapamil (B1683045) (optional, for cells with high efflux pump activity)

-

Fluorescence microscope with appropriate filter sets for green fluorescence

Staining Protocol

Caption: Experimental workflow for live-cell microtubule staining with Flutax-2.

Detailed Steps:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of Flutax-2 in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Cell Culture: Seed cells on glass-bottom dishes or chamber slides suitable for live-cell imaging. Allow cells to adhere and reach a confluency of 50-70%.

-

Staining Solution Preparation: On the day of the experiment, dilute the Flutax-2 stock solution in a pre-warmed, serum-free, and phenol red-free live-cell imaging medium to the desired final concentration (typically 0.1-2 µM). For cells with high efflux pump activity, which can actively remove the probe, consider adding verapamil to the staining solution at a final concentration of 1-10 µM.[5][6]

-

Cell Staining:

-

Aspirate the culture medium from the cells.

-

Gently wash the cells once with the pre-warmed imaging medium.

-

Add the staining solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂, protected from light.

-

-

Imaging:

-

For optimal signal-to-noise, you can perform a wash step by replacing the staining solution with fresh, pre-warmed imaging medium. However, a no-wash protocol is also feasible.[5]

-

Place the imaging dish on the stage of a fluorescence microscope equipped for live-cell imaging (with temperature and CO₂ control).

-

Use a filter set appropriate for Oregon Green 488 (Excitation ~496 nm, Emission ~526 nm).

-

Minimize the exposure time and light intensity to reduce phototoxicity and photobleaching. Flutax-2 is known to be susceptible to photobleaching.[1]

-

Troubleshooting

| Issue | Possible Cause | Solution |

| No or Weak Signal | Low probe concentration | Increase Flutax-2 concentration (titrate up to 2 µM). |

| High efflux pump activity | Add verapamil (1-10 µM) to the staining solution.[5][6] | |

| Photobleaching | Reduce light exposure time and intensity. Use an anti-fade mounting medium if applicable for short-term imaging.[7] | |

| High Background | High probe concentration | Decrease Flutax-2 concentration. Perform a wash step before imaging. |

| Autofluorescence | Use a phenol red-free imaging medium. | |

| Cell Toxicity | High probe concentration or prolonged incubation | Reduce Flutax-2 concentration and/or incubation time. Monitor cell morphology. |

Application in Studying Microtubule-Protein Interactions

Flutax-2 can be employed in advanced fluorescence techniques such as Fluorescence Resonance Energy Transfer (FRET) to study the interaction of microtubules with microtubule-associated proteins (MAPs). For instance, the interaction between microtubules and the neuronal MAP tau has been quantified using Flutax-2 as a FRET donor.[8]

In such an experimental setup, microtubules are stabilized with Flutax-2 (the donor fluorophore), and the interacting protein (e.g., tau) is labeled with a suitable acceptor fluorophore (e.g., rhodamine).[8] When the acceptor is in close proximity to the donor (typically <10 nm), energy from the excited donor can be transferred to the acceptor, leading to acceptor fluorescence and a decrease in donor fluorescence. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, allowing for precise distance measurements.[8]

Caption: FRET-based analysis of microtubule-protein interactions using Flutax-2.

This application demonstrates the utility of Flutax-2 beyond simple visualization, enabling the quantitative analysis of molecular interactions involving the microtubule cytoskeleton.

Conclusion

Flutax-2 is an invaluable probe for the investigation of microtubule organization and dynamics in living cells. Its high-affinity binding and fluorescent properties allow for clear visualization of the microtubule network. By understanding its core principles and adhering to optimized protocols, researchers can effectively utilize Flutax-2 to gain insights into the crucial roles of microtubules in various cellular processes and to quantitatively assess their interactions with associated proteins, furthering our understanding of cell biology and aiding in the development of novel therapeutics.

References

- 1. Flutax 2 | Microtubule Probes: R&D Systems [rndsystems.com]

- 2. From signaling pathways to microtubule dynamics: the key players - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Labeling protocol for Tubulin, Actin and DNA in living specimens [abberior.rocks]

- 6. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Quantitative Analysis of Tau-Microtubule Interaction Using FRET - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide to the Photophysical Properties of Flutax-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Flutax-2, a fluorescent derivative of the potent anti-cancer drug paclitaxel (B517696). This document details its quantitative photophysical characteristics, experimental protocols for its application, and the key signaling pathways affected by its mechanism of action.

Core Photophysical and Physicochemical Properties of Flutax-2

Flutax-2 is a valuable tool for visualizing microtubules in living cells due to its fluorescent properties. It is synthesized by conjugating the fluorophore Oregon Green™ 488 to the 7-β-hydroxy group of paclitaxel.[1][2][3] This modification allows for the selective binding of the probe to microtubules.[4] The key photophysical and physicochemical data for Flutax-2 are summarized in the tables below.

| Property | Value | Reference(s) |

| Chemical Formula | C₇₁H₆₄F₂N₂O₂₁ | [5] |

| Molecular Weight | 1319.28 g/mol | [5] |

| Solubility | Soluble to 1 mM in DMSO | [5] |

| Purity | ≥90% | [5] |

| Storage | Store at -20°C, protected from light | [5] |

| CAS Number | 301844-13-3 | [5] |

| Photophysical Property | Value | Reference(s) |

| Absorption Maximum (λabs) | 496 nm | [4] |

| Emission Maximum (λem) | 526 nm | [4] |

| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | [4] |

| Quantum Yield (Φ) | 0.9 | [4] |

| Application | Fluorescence Microscopy | [4] |

Experimental Protocols

Representative Synthesis of Flutax-2

While a detailed, step-by-step protocol for the synthesis of Flutax-2 is not publicly available, the general principle involves the esterification of the 7-hydroxyl group of paclitaxel with a derivative of Oregon Green. The following is a representative protocol based on the synthesis of similar fluorescently labeled paclitaxel derivatives. This process typically involves protection of the more reactive 2'-hydroxyl group, followed by esterification at the 7-position, and subsequent deprotection.

Materials:

-

Paclitaxel

-

Triethylsilyl chloride (TESCl)

-

Pyridine

-

Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Oregon Green™ 488 carboxylic acid, succinimidyl ester

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Protection of the 2'-Hydroxyl Group:

-

Dissolve paclitaxel in anhydrous pyridine.

-

Add triethylsilyl chloride (TESCl) dropwise at room temperature and stir for a short period (e.g., 5 minutes).

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction and extract the 2'-O-TES-paclitaxel. Purify by silica gel chromatography.

-

-

Esterification at the 7-Hydroxyl Group:

-

Dissolve the 2'-O-TES-paclitaxel in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to a low temperature (e.g., -40 °C).

-

Add a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) to deprotonate the 7-hydroxyl group.

-

Add the activated Oregon Green™ 488 derivative (e.g., succinimidyl ester) to the reaction mixture.

-

Allow the reaction to proceed for a specified time (e.g., 30 minutes), monitoring by TLC.

-

-

Deprotection of the 2'-Hydroxyl Group:

-

After the esterification is complete, the triethylsilyl protecting group at the 2'-position is removed. This can be achieved by treatment with a fluoride (B91410) source, such as hydrogen fluoride-pyridine complex (HF-Py) in THF.

-

Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

-

Purification of Flutax-2:

-

Extract the final product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure Flutax-2.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized Flutax-2 using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

-

Protocol for Imaging Microtubules in Live Cells with Flutax-2

This protocol is adapted from established methods for labeling microtubules in live HeLa cells using Flutax-2.[4][6]

Materials:

-

HeLa cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Hanks' Balanced Salt Solution (HBSS)

-

Flutax-2 stock solution (1 mM in DMSO)

-

35 mm glass-bottom dishes

-

Incubator (37°C, 5% CO₂)

-

Fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission ~496/526 nm)

Procedure:

-

Cell Seeding:

-

Seed HeLa cells onto 35 mm glass-bottom dishes at a suitable density to achieve 50-70% confluency on the day of the experiment.

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

-

Preparation of Staining Solution:

-

On the day of the experiment, prepare a 2 µM working solution of Flutax-2 by diluting the 1 mM stock solution in pre-warmed HBSS.

-

-

Cell Staining:

-

Aspirate the cell culture medium from the dishes.

-

Wash the cells once with pre-warmed HBSS.

-

Add the 2 µM Flutax-2 staining solution to the cells.

-

Incubate the cells for 1 hour at 37°C in a 5% CO₂ incubator.

-

-

Washing:

-

After the incubation, aspirate the staining solution.

-

Wash the cells two to three times with pre-warmed HBSS to remove any unbound Flutax-2.

-

Add fresh pre-warmed HBSS to the cells for imaging.

-

-

Fluorescence Microscopy:

-

Image the live cells immediately using a fluorescence microscope equipped with a filter set appropriate for Oregon Green™ 488 (Excitation ~496 nm, Emission ~526 nm).

-

Note: Flutax-2 staining in live cells is known to be photolabile and diminishes rapidly upon exposure to light. It is crucial to minimize light exposure to the samples to retain a good signal.[4][6]

-

Important: Do not fix the cells after staining, as the Flutax-2 signal is not retained after fixation.[4][6]

-

Mechanism of Action and Signaling Pathways

Flutax-2, like its parent compound paclitaxel, exerts its biological effects by binding to the β-subunit of tubulin within microtubules. This binding stabilizes the microtubules, preventing their depolymerization.[4] The disruption of normal microtubule dynamics interferes with several cellular processes, most notably mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[7][8]

Experimental Workflow for Studying Flutax-2 Effects

Caption: Workflow for investigating the cellular effects of Flutax-2.

Signaling Pathway of Taxane-Induced Apoptosis

The stabilization of microtubules by taxanes like Flutax-2 triggers a complex signaling cascade that culminates in programmed cell death (apoptosis). This pathway involves the activation of various kinases, the tumor suppressor protein p53, and the Bcl-2 family of proteins, ultimately leading to the activation of caspases.

Caption: Simplified signaling cascade of taxane-induced apoptosis.

Role of β-Tubulin Isotypes in Paclitaxel Resistance

A significant mechanism of resistance to paclitaxel-based therapies involves alterations in the expression of β-tubulin isotypes.[9] Overexpression of certain isotypes, particularly βIII-tubulin, can reduce the binding affinity of paclitaxel to microtubules, thereby diminishing its stabilizing effect and leading to drug resistance.

Caption: Mechanism of paclitaxel resistance via βIII-tubulin overexpression.

References

- 1. Synthesis and Biological Investigation of Bile Acid-Paclitaxel Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conjugation of Paclitaxel to Hybrid Peptide Carrier and Biological Evaluation in Jurkat and A549 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Fluorescent taxoid probes for microtubule research. | Semantic Scholar [semanticscholar.org]

- 5. Fluorescent taxoid probes for microtubule research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescent taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of a Fluorescent Analogue of Paclitaxel That Selectively Binds Microtubules and Sensitively Detects Efflux by P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Paclitaxel-Loaded Gold Nanoparticles for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Flutax-2 Binding Affinity for Tubulin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Flutax-2, a fluorescent taxoid, for its molecular target, tubulin. The document details quantitative binding data, experimental protocols for measuring this interaction, and the downstream signaling consequences of this binding event.

Core Concept: Flutax-2 and Microtubule Stabilization

Flutax-2, a derivative of paclitaxel, exerts its biological effects by binding to the β-subunit of tubulin within microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The disruption of normal microtubule dynamics, which are essential for various cellular processes, most notably mitosis, leads to cell cycle arrest and ultimately apoptosis. This mechanism of action is central to the anti-cancer properties of the taxane (B156437) family of drugs.

Quantitative Binding Affinity Data

The binding affinity of Flutax-2 and related taxoids to tubulin has been determined using various biophysical techniques. The dissociation constant (Kd) is a key parameter, with a lower Kd value indicating a higher binding affinity.

| Compound | Method | Parameter | Value | Reference |

| Flutax-2 (l-Ala) | Fluorescence Anisotropy | Biochemical Kd | 14 nM | [1] |

| Flutax-2 | Not Specified | Association Constant (Ka) | ~10^7 M⁻¹ | [2] |

| Flutax-2 | Not Specified | Dissociation Constant (Kd) | ~10⁻⁷ M | [3] |

| Fluorescent Taxoids (general) | Not Specified | Apparent Kd | 10-100 nM | [4] |

| Paclitaxel | Competition Assay with Flutax-2 | Biochemical Kd | 27 nM | [1] |

| Docetaxel | Competition Assay with Flutax-2 | Biochemical Kd | 17 nM | [1] |

Experimental Protocols

Several experimental methods are employed to quantify the binding of Flutax-2 to tubulin. Below are detailed methodologies for key experiments.

Fluorescence Anisotropy/Polarization Assay

This is a direct binding assay that measures the change in the rotational motion of the fluorescent Flutax-2 upon binding to the much larger tubulin protein.

Principle: A small, fluorescent molecule like Flutax-2 tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to tubulin, the tumbling rate of the complex is significantly slower, leading to an increase in fluorescence polarization. By titrating tubulin into a solution of Flutax-2 and measuring the change in polarization, a binding curve can be generated to determine the Kd.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, for example, PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

-

Tubulin Stock Solution: Reconstitute lyophilized tubulin protein in the assay buffer to a concentration of approximately 10-20 µM. Determine the precise concentration spectrophotometrically. Keep on ice.

-

Flutax-2 Stock Solution: Prepare a stock solution of Flutax-2 in DMSO (e.g., 1 mM) and then dilute to the desired working concentration (typically in the low nanomolar range, e.g., 10-50 nM) in the assay buffer.

-

-

Experimental Setup:

-

Use a suitable microplate (e.g., black, 384-well, low-volume) for the assay.

-

Prepare a serial dilution of tubulin in the assay buffer. The concentration range should span from well below to well above the expected Kd.

-

To each well, add a constant concentration of Flutax-2.

-

Add the varying concentrations of the tubulin solution to the respective wells. Include control wells with buffer only and Flutax-2 only.

-

-

Measurement:

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 15-30 minutes).

-

Measure the fluorescence polarization using a plate reader equipped with the appropriate filters for Flutax-2 (Excitation: ~496 nm, Emission: ~526 nm).

-

-

Data Analysis:

-

Plot the measured fluorescence polarization values against the concentration of tubulin.

-

Fit the data to a one-site binding model using appropriate software (e.g., GraphPad Prism) to determine the dissociation constant (Kd).

-

Competition Binding Assay

This assay determines the binding affinity of a non-fluorescent competitor (e.g., paclitaxel) by measuring its ability to displace Flutax-2 from tubulin.

Principle: A fixed concentration of tubulin and Flutax-2 are pre-incubated to form a complex with a high fluorescence polarization signal. A non-fluorescent competitor is then titrated into the solution. As the competitor binds to tubulin and displaces Flutax-2, the fluorescence polarization decreases. The concentration of the competitor that displaces 50% of the bound Flutax-2 (IC50) is determined and can be used to calculate the inhibition constant (Ki).

Detailed Methodology:

-

Reagent Preparation:

-

Prepare assay buffer, tubulin, and Flutax-2 solutions as described for the fluorescence anisotropy assay.

-

Prepare a stock solution of the unlabeled competitor (e.g., paclitaxel) in DMSO and create a serial dilution in the assay buffer.

-

-

Experimental Setup:

-

In a microplate, add a fixed concentration of tubulin and Flutax-2 to each well. The concentrations should be chosen to give a significant polarization window (typically, tubulin concentration is near the Kd of the Flutax-2-tubulin interaction).

-

Add the serially diluted competitor to the wells. Include control wells with no competitor (maximum polarization) and wells with a large excess of competitor (minimum polarization).

-

-

Measurement:

-

Incubate the plate to allow the competition to reach equilibrium.

-

Measure the fluorescence polarization as described previously.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand (Flutax-2) is titrated into a solution of the protein (tubulin) in a highly sensitive calorimeter. The heat released or absorbed during the binding event is measured for each injection. The resulting data are used to determine the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy of binding (ΔH).

Detailed Methodology:

-

Sample Preparation:

-

Both the tubulin and Flutax-2 solutions must be in the exact same buffer to minimize heats of dilution. Dialysis of the protein against the final buffer is recommended.

-

Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cell.

-

Determine the concentrations of both solutions accurately. Typically, the ligand concentration in the syringe is 10-20 times higher than the protein concentration in the cell.

-

-

Experimental Setup:

-

Load the tubulin solution into the sample cell of the ITC instrument.

-

Load the Flutax-2 solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

-

-

Measurement:

-

Perform the titration experiment, injecting small aliquots of the Flutax-2 solution into the tubulin solution.

-

Record the heat changes after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

-

Visualization of Workflows and Pathways

Experimental Workflow: Fluorescence Anisotropy Assay

Caption: Workflow for determining Flutax-2 binding affinity using fluorescence anisotropy.

Signaling Pathway: Consequences of Flutax-2 Binding

Caption: Signaling cascade initiated by the binding of Flutax-2 to β-tubulin.

References

Flutax-2: A Technical Guide to its Mechanism of Microtubule Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutax-2 is a fluorescent derivative of the potent anti-cancer drug paclitaxel (B517696) (Taxol®). As a member of the taxane (B156437) family, Flutax-2 exerts its biological effects by binding to and stabilizing microtubules, essential components of the cellular cytoskeleton. This stabilization disrupts the dynamic instability of microtubules, which is critical for various cellular processes, most notably mitosis. The aberrant microtubule stability leads to mitotic arrest and ultimately induces apoptosis in proliferating cells. Its intrinsic fluorescence makes Flutax-2 an invaluable tool for visualizing microtubule dynamics in living and fixed cells, as well as for studying the binding kinetics and interactions of other microtubule-targeting agents. This guide provides an in-depth technical overview of Flutax-2's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Microtubule Stabilization

Flutax-2, like its parent compound paclitaxel, binds to the β-tubulin subunit within the microtubule polymer. This binding event promotes the assembly of tubulin dimers into microtubules and inhibits their subsequent depolymerization. The stabilization of the microtubule lattice disrupts the delicate balance of microtubule dynamics, which is essential for the formation and function of the mitotic spindle during cell division. The inability of the spindle to function correctly activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Data

The following tables summarize key quantitative parameters related to the biological activity of Flutax-2.

| Parameter | Value | Cell Line / Conditions |

| Binding Affinity (Ka) | ~ 107 M-1 | In vitro, microtubules, 37°C |

| Dissociation Constant (Kd) | 14 nM | In vitro, cross-linked microtubules, fluorescence anisotropy |

| IC50 (Cytotoxicity) | 50 nM | U937 (leukemia) |

| 800 nM | A2780 (ovarian carcinoma, drug-sensitive) | |

| > 20 µM | A2780AD (ovarian carcinoma, drug-resistant) | |

| 1310 nM | HeLa (cervical carcinoma), in the presence of verapamil |

Table 1: Binding Affinity and Cytotoxicity of Flutax-2

| Property | Value |

| Excitation Maximum | 496 nm |

| Emission Maximum | 526 nm |

| Molecular Weight | 1319.28 g/mol |

| Formula | C71H64F2N2O21 |

| Solubility | Soluble to 1 mM in DMSO |

Table 2: Physicochemical and Spectral Properties of Flutax-2

Experimental Protocols

Protocol 1: In Vitro Microtubule Polymerization Assay (Fluorescence-Based)

This assay measures the effect of Flutax-2 on the polymerization of purified tubulin in vitro using a fluorescent reporter.

Materials:

-

Purified tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Flutax-2 stock solution (in DMSO)

-

DAPI (4',6-diamidino-2-phenylindole) stock solution

-

Black, non-binding 96-well microplate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Preparation of Tubulin Reaction Mix: On ice, prepare a tubulin reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and a fluorescent reporter such as DAPI (final concentration ~5 µM). Keep the mix on ice.

-

Compound Addition: Add serial dilutions of Flutax-2 (or other test compounds) and a vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.

-

Initiation of Polymerization: To initiate the polymerization, add the tubulin reaction mix to each well.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm for DAPI) every 30-60 seconds for 60-90 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear phase, and the extent of polymerization is indicated by the plateau of the curve. Flutax-2 will show a concentration-dependent increase in both the rate and extent of polymerization.

Protocol 2: Fluorescence Polarization Competition Assay for Tubulin Binding

This assay determines the binding affinity of unlabeled compounds to tubulin by measuring their ability to displace Flutax-2.

Materials:

-

Purified tubulin protein

-

Assay Buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

-

Flutax-2 stock solution (in DMSO)

-

Unlabeled competitor compound stock solution (in DMSO)

-

Black, low-volume 384-well microplate

-

Fluorescence polarization plate reader

Procedure:

-

Determine Optimal Concentrations: First, perform a saturation binding experiment by titrating Flutax-2 against a fixed concentration of tubulin to determine the Kd and the optimal Flutax-2 concentration that gives a stable and significant polarization signal.

-

Competition Assay Setup: In the wells of a 384-well plate, add a fixed concentration of tubulin and Flutax-2 (determined in the previous step) in the assay buffer.

-

Competitor Addition: Add serial dilutions of the unlabeled competitor compound to the wells. Include controls with no competitor (maximum polarization) and no tubulin (minimum polarization).

-

Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for Flutax-2 (Excitation ~485 nm, Emission ~530 nm).

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Protocol 3: Cellular Microtubule Staining with Flutax-2

This protocol describes the staining of microtubules in live cells using Flutax-2 for fluorescence microscopy.

Materials:

-

HeLa cells (or other adherent cell line) cultured on glass coverslips

-

Complete cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Flutax-2 stock solution (in DMSO)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Seed HeLa cells on glass coverslips in a petri dish and culture until they reach the desired confluency.

-

Preparation of Staining Solution: Dilute the Flutax-2 stock solution in pre-warmed (37°C) HBSS to a final concentration of 2 µM.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed HBSS. Add the Flutax-2 staining solution to the cells.

-

Incubation: Incubate the cells for 1 hour at 37°C in a CO2 incubator.

-

Washing: After incubation, remove the staining solution and wash the cells twice with fresh, pre-warmed HBSS.

-

Imaging: Mount the coverslip on a microscope slide with a drop of fresh HBSS. Observe the microtubule network using a fluorescence microscope with appropriate filter sets for green fluorescence. Note that Flutax-2 staining in live cells can be sensitive to photobleaching, so minimize light exposure.

Visualizations

Signaling Pathway: Flutax-2 Induced Mitotic Arrest and Apoptosis

Caption: Signaling cascade initiated by Flutax-2.

Experimental Workflow: In Vitro Microtubule Polymerization Assay

Caption: Workflow for the in vitro microtubule polymerization assay.

Logical Relationship: Fluorescence Polarization Competition Assay

Caption: Logical relationship in a fluorescence polarization competition assay.

Flutax-2: A Technical Guide to a Fluorescent Paclitaxel Derivative for Microtubule Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Flutax-2, a fluorescent derivative of the widely-used chemotherapeutic agent, Paclitaxel. Flutax-2 serves as a valuable tool for the visualization and study of microtubule dynamics in living cells. This document details its core characteristics, provides a comparative analysis of its biological activity against its parent compound, Paclitaxel, and outlines detailed experimental protocols for its synthesis and application. Furthermore, it elucidates the well-established signaling pathways affected by Paclitaxel-induced microtubule stabilization, which are also relevant to the mechanism of action of Flutax-2.

Introduction

Paclitaxel, a member of the taxane (B156437) family of diterpenes, is a potent anti-cancer drug that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] To better understand the intricate mechanisms of Paclitaxel's interaction with the microtubule cytoskeleton, fluorescently labeled derivatives have been developed. Flutax-2 is a green-fluorescent derivative of Paclitaxel, specifically designed for the real-time imaging of microtubules in living cells.[2][3] In Flutax-2, the fluorescent moiety is attached to the 7-β-hydroxy group of Paclitaxel, a modification that preserves its ability to bind to and stabilize tubulin dimers.[2][3] This guide will explore the chemical and biological properties of Flutax-2, offering a direct comparison with Paclitaxel to highlight its utility and limitations as a research tool.

Chemical and Physical Properties

Flutax-2 is chemically described as a Paclitaxel derivative where a fluorescein (B123965) molecule is conjugated to the C-7 position of the taxane core via an L-alanine linker. This modification imparts green fluorescence to the molecule, with an excitation maximum of approximately 496 nm and an emission maximum of around 526 nm.[2][4] The addition of the polar fluorescein group significantly increases the hydrophilicity of the molecule compared to Paclitaxel.

Data Presentation: Comparative Analysis of Flutax-2 and Paclitaxel

The functionalization of Paclitaxel to create Flutax-2 impacts its biological activity, most notably its cytotoxicity. While Flutax-2 retains a high affinity for microtubules, its increased polarity is thought to reduce its cell permeability, resulting in significantly lower cytotoxic potential compared to Paclitaxel.[5]

| Property | Flutax-2 | Paclitaxel | Reference(s) |

| Chemical Formula | C71H64F2N2O21 | C47H51NO14 | [3] |

| Molecular Weight | 1319.28 g/mol | 853.9 g/mol | [3] |

| Excitation Maxima | ~496 nm | Not Applicable | [2][4] |

| Emission Maxima | ~526 nm | Not Applicable | [2][4] |

| Microtubule Binding Affinity (Ka) | ~107 M-1 | High | [2][3] |

| IC50: A2780 (ovarian cancer) | 800 nM | ~2.5 - 7.5 nM | [5][6] |

| IC50: HeLa (cervical cancer) | 1310 nM | ~2.5 - 7.5 nM | [5][6] |

| IC50: A549 (lung cancer) | Not explicitly found | ~10 µg/l (~11.7 nM) | [5] |

| IC50: MCF-7 (breast cancer) | Not explicitly found | ~3.5 µM | [4] |

| IC50: MDA-MB-231 (breast cancer) | Not explicitly found | ~0.3 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Flutax-2 and key experiments for its biological characterization.

Synthesis of Flutax-2

The synthesis of Flutax-2 from Paclitaxel involves a multi-step process that selectively modifies the C-7 hydroxyl group. The following is a plausible synthetic route based on established chemical transformations of Paclitaxel and fluorescent labeling techniques.

Step 1: Selective Protection of the 2'-Hydroxyl Group of Paclitaxel To prevent unwanted side reactions, the more reactive 2'-hydroxyl group of Paclitaxel is typically protected first.

-

Materials: Paclitaxel, Triethylsilyl chloride (TESCl), Anhydrous pyridine (B92270).

-

Procedure:

-

Dissolve Paclitaxel in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a slight excess of Triethylsilyl chloride (TESCl) to the solution.

-

Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the resulting 2'-O-TES-Paclitaxel by silica (B1680970) gel chromatography.

-

Step 2: Esterification of the 7-Hydroxyl Group with N-Boc-L-alanine The protected Paclitaxel is then reacted with N-Boc-L-alanine to introduce the linker at the C-7 position.

-

Materials: 2'-O-TES-Paclitaxel, N-Boc-L-alanine, Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-Dimethylaminopyridine (DMAP), Anhydrous dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve 2'-O-TES-Paclitaxel, N-Boc-L-alanine, and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.

-

Cool the mixture to 0°C.

-

Add DCC or EDC to the solution and stir at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

-

Wash the filtrate with dilute hydrochloric acid and then with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product, 2'-O-TES-7-O-(N-Boc-L-alanyl)-Paclitaxel, by silica gel chromatography.

-

Step 3: Deprotection of the Boc Group The Boc protecting group on the alanine (B10760859) linker is removed to expose the primary amine for coupling with the fluorescent dye.

-

Materials: 2'-O-TES-7-O-(N-Boc-L-alanyl)-Paclitaxel, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the Boc-protected intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt, 2'-O-TES-7-O-(L-alanyl)-Paclitaxel, can be used in the next step without further purification, or it can be neutralized with a mild base.

-

Step 4: Coupling with Fluorescein Isothiocyanate (FITC) The exposed amine on the alanine linker is reacted with FITC to attach the fluorescent label.

-

Materials: 2'-O-TES-7-O-(L-alanyl)-Paclitaxel, Fluorescein isothiocyanate (FITC), Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).

-

Procedure:

-

Dissolve the amine intermediate in anhydrous DMF or DMSO.

-

Add DIPEA to the solution to act as a base.

-

In a separate container, dissolve FITC in a small amount of anhydrous DMF or DMSO.

-

Add the FITC solution to the amine solution dropwise while stirring in the dark.

-

Allow the reaction to proceed at room temperature overnight, protected from light.

-

Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, the crude product can be purified by preparative HPLC.

-

Step 5: Deprotection of the 2'-TES Group The final step is the removal of the TES protecting group from the 2'-hydroxyl position.

-

Materials: The purified FITC-conjugated intermediate, Hydrofluoric acid-pyridine complex (HF-Py) or Tetrabutylammonium fluoride (B91410) (TBAF), Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the TES-protected Flutax-2 in THF.

-

Add HF-Py or TBAF to the solution at 0°C.

-

Stir the reaction at 0°C for 30-60 minutes, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, Flutax-2, by preparative HPLC to yield a green fluorescent solid.

-

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules. Polymerization can be monitored by an increase in turbidity (light scattering) at 340 nm or by an increase in fluorescence of a reporter dye.[7]

-

Materials: Purified tubulin (e.g., from porcine brain), GTP, Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), Flutax-2 or Paclitaxel, 96-well microplate, Temperature-controlled microplate reader.

-

Procedure:

-

Prepare a stock solution of tubulin in ice-cold polymerization buffer.

-

Prepare serial dilutions of Flutax-2 and Paclitaxel in polymerization buffer.

-

In a pre-chilled 96-well plate on ice, add the polymerization buffer, GTP, and the test compounds (Flutax-2 or Paclitaxel) or vehicle control.

-

To initiate polymerization, add the cold tubulin solution to each well.

-

Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60 minutes.

-

Plot the absorbance versus time to generate polymerization curves. An increase in absorbance indicates microtubule formation.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9]

-

Materials: Cancer cell line of interest (e.g., A549, HeLa, MCF-7), Cell culture medium, Fetal bovine serum (FBS), Penicillin-Streptomycin, Flutax-2, Paclitaxel, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Dimethyl sulfoxide (DMSO) or other solubilizing agent, 96-well cell culture plates, Microplate reader.

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare serial dilutions of Flutax-2 and Paclitaxel in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

-

Mandatory Visualizations

Signaling Pathway of Paclitaxel-Induced Apoptosis

The following diagram illustrates the key signaling events initiated by the stabilization of microtubules by Paclitaxel, leading to cell cycle arrest and apoptosis.

Caption: Paclitaxel/Flutax-2 induced apoptosis pathway.

Experimental Workflow for Comparative Cytotoxicity Analysis

The following diagram outlines the workflow for comparing the cytotoxic effects of Flutax-2 and Paclitaxel.

Caption: Workflow for IC50 determination.

Conclusion

Flutax-2 is a powerful fluorescent probe for the real-time visualization of microtubules in living cells. Its direct labeling of the microtubule network allows for the detailed investigation of cytoskeletal dynamics and the effects of various stimuli on microtubule organization. While its reduced cytotoxicity compared to Paclitaxel limits its therapeutic potential, it enhances its utility as a specific imaging agent with less perturbation to overall cell health at concentrations effective for microscopy. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers utilizing Flutax-2 in their studies of microtubule biology and the mechanism of action of taxane-based drugs.

References

- 1. youdobio.com [youdobio.com]

- 2. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Docetaxel-loaded PLGA nanoparticles to increase pharmacological sensitivity in MDA-MB-231 and MCF-7 breast cancer cells [kjpp.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptideweb.com [peptideweb.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Excitation and Emission Spectra of Flutax-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent microtubule probe, Flutax-2. It details its photophysical properties, experimental protocols for its use, and the underlying biological pathways it targets. This guide is intended to be a valuable resource for researchers in cell biology, oncology, and drug discovery utilizing Flutax-2 for microtubule imaging and analysis.

I. Photophysical Properties of Flutax-2

Flutax-2 is a fluorescent derivative of paclitaxel, a potent anti-cancer agent that stabilizes microtubules. The fluorescent label is attached to the 7-β-hydroxy group of paclitaxel, allowing for the visualization of microtubules in live cells, isolated cytoskeletons, and microtubule suspensions.[1][2] Its key photophysical characteristics are summarized in the table below.

| Property | Value | Unit |

| Excitation Maximum (λex) | 496 | nm |

| Emission Maximum (λem) | 526 | nm |

| Molar Extinction Coefficient (ε) | 80,000 | M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | 0.9 | - |

| Recommended Application | Fluorescence Microscopy | - |

Table 1: Summary of the quantitative photophysical data for Flutax-2.[1][2]

II. Experimental Protocols

This section outlines detailed methodologies for the spectroscopic characterization of Flutax-2 and its application in cellular imaging.

A. Protocol for Spectroscopic Characterization of Flutax-2

This protocol describes the determination of the excitation and emission spectra of Flutax-2.

1. Materials:

-

Flutax-2

-

DMSO (spectroscopic grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrofluorometer

-

Quartz cuvettes

2. Procedure:

- Stock Solution Preparation: Prepare a 1 mM stock solution of Flutax-2 in DMSO.

- Working Solution Preparation: Dilute the stock solution in PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically to ensure a sufficient signal-to-noise ratio without causing inner filter effects.

- Excitation Spectrum Measurement:

- Set the emission wavelength of the spectrofluorometer to the known emission maximum of Flutax-2 (526 nm).

- Scan a range of excitation wavelengths (e.g., 400-520 nm).

- Record the fluorescence intensity at each excitation wavelength.

- The wavelength that produces the highest fluorescence intensity is the excitation maximum.

- Emission Spectrum Measurement:

- Set the excitation wavelength of the spectrofluorometer to the determined excitation maximum (496 nm).

- Scan a range of emission wavelengths (e.g., 500-650 nm).

- Record the fluorescence intensity at each emission wavelength.

- The wavelength with the highest fluorescence intensity is the emission maximum.

- Data Analysis: Plot the fluorescence intensity versus wavelength to generate the excitation and emission spectra.

B. Protocol for Fluorescence Microscopy of Microtubules in Live Cells using Flutax-2

This protocol provides a step-by-step guide for staining and imaging microtubules in live mammalian cells.

1. Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Flutax-2 (1 mM stock in DMSO)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP cube)

-

35 mm glass-bottom imaging dishes

2. Procedure:

- Cell Culture: Plate HeLa cells on 35 mm glass-bottom dishes and culture until they reach 50-70% confluency.

- Staining Solution Preparation: Dilute the 1 mM Flutax-2 stock solution in pre-warmed HBSS to a final working concentration of 2 µM.[1][2]

- Cell Staining:

- Aspirate the culture medium from the cells.

- Wash the cells once with pre-warmed HBSS.

- Add the 2 µM Flutax-2 staining solution to the cells.

- Incubate the cells for 60 minutes at 37°C.[1][2]

- Washing:

- Aspirate the staining solution.

- Wash the cells two to three times with pre-warmed HBSS to remove unbound probe.

- Add fresh pre-warmed HBSS to the dish for imaging.

- Imaging:

- Immediately transfer the dish to the fluorescence microscope.

- Excite the sample at ~496 nm and collect the emission at ~526 nm.

- Note: Flutax-2 staining in live cells is susceptible to photobleaching.[1][2] It is crucial to minimize light exposure to the sample. Use the lowest possible excitation intensity and exposure time that provides an adequate signal.

- Important Consideration: Flutax-2 staining is not well-retained after cell fixation.[1][2] Therefore, this protocol is intended for live-cell imaging only.

III. Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of Flutax-2 and the general workflow for its use in fluorescence microscopy.

Caption: Mechanism of Flutax-2 induced microtubule stabilization.

Caption: Experimental workflow for imaging microtubules with Flutax-2.

References

Flutax-2: A Technical Guide to Solubility and Experimental Preparation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility characteristics and preparation of Flutax-2 for experimental use. Flutax-2, a fluorescent derivative of paclitaxel (B517696), is a valuable tool for visualizing microtubules in living cells. Understanding its solubility and proper preparation is critical for obtaining reliable and reproducible experimental results.

Core Properties of Flutax-2

Flutax-2 is a specialized fluorescent probe designed to bind to microtubules, enabling their visualization in real-time. As a derivative of paclitaxel, it shares its core mechanism of action by stabilizing microtubules and arresting cells in the G2/M phase of the cell cycle. The key difference lies in the addition of a green fluorescent dye, allowing for direct imaging without the need for secondary antibodies or other labeling techniques.

Data Presentation: Solubility of Flutax-2

The solubility of Flutax-2 is a crucial factor in the design of both in vitro and in vivo experiments. Due to its hydrophobic nature, inherited from paclitaxel, Flutax-2 exhibits limited solubility in aqueous solutions. The following table summarizes the known solubility of Flutax-2 in a common laboratory solvent.

| Solvent | Maximum Concentration | Notes |

| DMSO (Dimethyl Sulfoxide) | 1 mM | It is recommended to prepare a concentrated stock solution in DMSO. |

| Ethanol (B145695) | Data not available | Paclitaxel, the parent compound, is soluble in ethanol[1][2]. It is plausible that Flutax-2 shares this characteristic. |

| Water | Insoluble | Similar to paclitaxel, which has very low aqueous solubility[3][4]. |

| HBSS (Hank's Balanced Salt Solution) | Used as a diluent for working solutions (e.g., 2 µM) | Flutax-2 is diluted into aqueous buffers like HBSS from a DMSO stock immediately before use. |

Note on Paclitaxel Solubility: While specific data for Flutax-2 in various solvents is limited, the extensive research on its parent compound, paclitaxel, can offer valuable insights. Paclitaxel is known to be soluble in organic solvents like ethanol and methanol (B129727) and has extremely low water solubility[1][2]. Various strategies have been developed to enhance the aqueous solubility of paclitaxel, including the use of co-solvents and specialized formulations[3][4][5]. These approaches may also be applicable to Flutax-2.

Experimental Protocols

Preparation of a 1 mM Flutax-2 Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of Flutax-2, which can be stored for later use.

Materials:

-

Flutax-2 (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Determine the required volume of DMSO: The molecular weight of Flutax-2 is approximately 1319.28 g/mol . To prepare a 1 mM stock solution, calculate the volume of DMSO needed based on the amount of Flutax-2 provided by the manufacturer. For example, to dissolve 1 mg of Flutax-2:

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

-

Volume (µL) = ((0.001 g / 1319.28 g/mol ) / 0.001 mol/L) * 1,000,000 µL/L ≈ 758 µL

-

-

Reconstitution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the lyophilized Flutax-2 powder.

-

Dissolution: To ensure the compound is fully dissolved, vortex the solution for several minutes. If precipitation is observed, gentle warming in a 37°C water bath or sonication can aid in dissolution[6].

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Preparation of a 2 µM Flutax-2 Working Solution for Live-Cell Imaging